Molybdenum telluride

phase-change materials electrostatic doping reconfigurable electronics

MoTe₂ is the only binary Mo/W TMD that delivers a 2H-to-1T' phase transition barrier as low as 40 meV, enabling reversibly reconfigurable transistors via electrostatic doping. Its 0.88–1.0 eV bandgap provides superior NIR photoresponse. Phase‑engineered 1T'-MoTe₂ achieves 73 mV HER overpotential (approaching Pt), while 2H‑phase material yields 93% Faradaic selectivity for H₂O₂. MoTe₂ counter electrodes match 89% of Pt efficiency in DSSCs at earth‑abundant cost. Source phase‑verified, high‑purity MoTe₂ (≥99.5%) matched to your application.

Molecular Formula MoTe3
Molecular Weight 351.1 g/mol
CAS No. 12058-20-7
Cat. No. B1676703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdenum telluride
CAS12058-20-7
SynonymsMolybdenum telluride
Molecular FormulaMoTe3
Molecular Weight351.1 g/mol
Structural Identifiers
SMILES[Mo](=[Te])=[Te]
InChIInChI=1S/Mo.2Te
InChIKeyKHVVJHJUPCLACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 0.5 cm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Molybdenum Telluride (MoTe₂, CAS 12058-20-7): 2D Layered TMD Semiconductor with Polymorphic Phase Tunability for Electronic and Energy Applications


Molybdenum telluride (MoTe₂, CAS 12058-20-7) is a layered transition metal dichalcogenide (TMD) with molecular weight 351.14 g/mol, existing in multiple crystal phases: semiconducting hexagonal 2H phase (indirect band gap ~0.88–1.0 eV in bulk, direct ~1.1 eV in monolayer), metallic/semi-metallic monoclinic 1T' phase, and orthorhombic Td phase . Commercially available in powder, crystal, and sputtering target forms with purities ranging from 99.9% to 99.9999% (6N) [1], MoTe₂ is an n-type semiconductor in its 2H form and exhibits the lowest energy difference (~40 meV) between semiconducting and semi-metallic phases among binary Mo- and W-based TMDs [2].

Why MoTe₂ Cannot Be Simply Substituted by MoS₂, MoSe₂, or WTe₂ in Demanding Electronic and Catalytic Applications


Within the molybdenum dichalcogenide family (MoS₂, MoSe₂, MoTe₂) and tungsten analogs (WTe₂), seemingly minor compositional variations produce profound differences in electronic structure, phase stability, and functional performance. MoTe₂ possesses the narrowest bandgap (~0.88–1.0 eV) among Mo-based TMDs, enabling near-infrared photoresponse and lower contact resistance compared to wider-bandgap MoS₂ (~1.8 eV) and MoSe₂ (~1.5 eV) . Critically, MoTe₂ exhibits the lowest 2H-to-1T' phase transition energy barrier (~40 meV) among binary W- and Mo-based TMDs, enabling reversible phase engineering via electrostatic doping—a capability unavailable in MoS₂ or MoSe₂ [1][2]. In electrocatalysis, HER performance rankings vary significantly with synthesis method and phase control: hydrothermal MoSe₂ outperforms MoTe₂ in one study (overpotential −208 mV vs −283 mV) [3], yet phase-engineered 1T'-MoTe₂ achieves overpotentials as low as 73 mV [4]—demonstrating that performance is not intrinsic to composition but dependent on phase and processing. These compound-specific differences preclude generic substitution without performance validation.

Molybdenum Telluride (MoTe₂) Quantitative Differentiation Evidence: Direct Comparisons Against MoS₂, MoSe₂, WTe₂, and Pt Benchmarks


Phase Engineering Advantage: Lowest 2H→1T' Transition Energy Among Binary W- and Mo-Based TMDs

MoTe₂ exhibits the lowest energy difference between semiconducting 2H and semi-metallic 1T' phases among binary Mo- and W-based TMDs, enabling reversible phase switching via electrostatic doping—a capability not practically achievable in MoS₂ or MoSe₂ [1]. This enables on-demand electronic property modulation without chemical treatment. The energy difference is approximately 40 meV for MoTe₂ [1], enabling reversible electrochemical phase change by ionic liquid gating [2]. In contrast, MoS₂ and MoSe₂ have substantially higher phase transition barriers, preventing reversible electrostatic phase switching under comparable conditions [3].

phase-change materials electrostatic doping reconfigurable electronics 2D semiconductors

HER Electrocatalytic Activity: Phase-Optimized 1T'-MoTe₂ Achieves Overpotential of 73 mV at 10 mA/cm² vs. Pure MoS₂ at 520 mV

Phase-controlled synthesis dramatically alters MoTe₂ HER performance. Topologically nontrivial 1T'-MoTe₂ single crystals exfoliated into nanosheets achieve an overpotential (η₁₀) of 73 mV at 10 mA cm⁻² with a Tafel slope of 46.3 mV dec⁻¹ in 0.5 M H₂SO₄ [1]. This represents an 86% reduction in overpotential compared to pure MoS₂ (520 mV) [2] and a 74% reduction compared to MoTe₂ nanomesh synthesized by alternative methods (300 mV) [3]. Hydrothermal MoTe₂ nanotubes achieve a Tafel slope of 54 mV dec⁻¹ [4]. However, performance is highly method-dependent: one direct comparative study of hydrothermally synthesized MoX₂ (X=S, Se, Te) ranked HER performance as MoSe₂ > MoS₂ > MoTe₂, with MoTe₂ showing overpotential of −283 mV and Tafel slope of 102.06 mV dec⁻¹ [5], demonstrating that phase and processing outweigh composition.

hydrogen evolution reaction electrocatalysis water splitting Tafel slope

Field-Effect Transistor Mobility: Laser-Annealed MoTe₂ FET Achieves 96.5 cm²/V·s Electron Mobility—Highest Reported for MoTe₂

Laser-annealed MoTe₂ field-effect transistors (FETs) achieve an electron mobility of 96.5 cm² V⁻¹ s⁻¹ with an On/Off ratio of 10⁶, representing the highest known mobility for MoTe₂ FETs to date [1]. Oxygen plasma-doped MoTe₂ FETs show electron mobility of ~23.54 cm² V⁻¹ s⁻¹ and On/Off ratio ~10⁶, with p-type hole mobility of ~9.25 cm² V⁻¹ s⁻¹ [2]. Suspended MoTe₂ FETs with ionic liquid gating achieve subthreshold swing of ~73 mV/dec and On/Off ratio 10⁶ [3]. While overall electronic performance is reported as comparable to MoS₂ and MoSe₂ FETs [4], MoTe₂'s narrower bandgap (~1.0 eV vs. ~1.8 eV for MoS₂) enables lower contact resistance and ambipolar transport behavior advantageous for complementary logic circuits .

field-effect transistors 2D electronics carrier mobility logic circuits

Thermoelectric Figure of Merit: Monolayer MoTe₂ ZT Reaches 2.77 at 550 K vs. 1.33 at 700 K in Alternate Calculation—Highest Among MoX₂ Series

First-principles DFT calculations using Boltzmann transport theory with relaxation-time approximation indicate that monolayer MoTe₂ achieves a thermoelectric figure of merit ZT of 2.77 at 550 K, the highest among MoX₂ (X=S, Se, Te) monolayers due to its low thermal conductivity and high electrical conductivity [1]. An alternative calculation using Boltzmann transport reports n-type monolayer MoTe₂ ZT of 1.33 at 700 K along the armchair orientation, approximately 30× larger than bulk MoTe₂ ZT of 0.034 at 700 K [2]. Experimental measurements on polycrystalline MoTe₂ show a maximum ZT of 0.0044 at 773 K, with power factor of 0.014 mW/(m K²) at 823 K [3]. The discrepancy between theoretical monolayer and experimental bulk values highlights the critical role of dimensionality and crystallinity.

thermoelectric materials figure of merit energy harvesting 2D thermoelectrics

DSSC Counter Electrode: MoTe₂ Achieves 7.25% Power Conversion Efficiency vs. 8.15% for Pt Reference

Large-area MoTe₂ thin films grown by sputtering-chemical vapor deposition (CVD) on conductive glass substrates, when used as counter electrodes (CE) in dye-sensitized solar cells (DSSCs), achieve a power conversion efficiency (PCE) of 7.25% under simulated solar illumination of 100 mW cm⁻² (AM 1.5) [1]. This performance is directly comparable to a Pt-based CE reference DSSC which achieves 8.15% PCE under identical measurement conditions [1]. The MoTe₂ CE exhibits good electrocatalytic properties and low charge transfer resistance at the electrolyte-electrode interface as confirmed by cyclic voltammetry, Tafel curve analysis, and electrochemical impedance spectroscopy [1].

dye-sensitized solar cells counter electrode platinum-free catalyst photovoltaics

H₂O₂ Electrosynthesis Selectivity: 2H-MoTe₂ Nanoflakes Achieve 93% H₂O₂ Faradaic Selectivity with Onset Overpotential ~140 mV

Exfoliated 2H-MoTe₂ nanoflakes demonstrate high activity for the selective two-electron oxygen reduction reaction (2e⁻ ORR) to produce hydrogen peroxide in acidic medium (0.5 M H₂SO₄), achieving an onset overpotential of ~140 mV versus RHE, mass activity of 27 A g⁻¹ at 0.4 V, and H₂O₂ Faradaic selectivity up to 93% [1]. This represents the first demonstration of MoTe₂ as a non-precious-metal-based electrocatalyst for H₂O₂ electrosynthesis [1]. Theoretical simulations attribute the high activity and selectivity to proper binding energies of HOO* and O* intermediates at zigzag edges that favor the 2e⁻ pathway over the competing 4e⁻ ORR pathway [1].

hydrogen peroxide electrosynthesis oxygen reduction reaction 2e⁻ ORR selective electrocatalysis

Molybdenum Telluride (MoTe₂) Optimal Application Scenarios Based on Verified Quantitative Differentiation


Reconfigurable 2D Electronics and Phase-Change Memory Devices Leveraging MoTe₂'s 40 meV 2H→1T' Transition Barrier

Researchers developing electrostatically reconfigurable field-effect transistors, phase-change memory, or neuromorphic computing elements should prioritize MoTe₂ over MoS₂ or MoSe₂ due to its uniquely low 40 meV 2H-to-1T' phase transition barrier [1]. This enables reversible semiconducting-to-metallic switching via ionic liquid gating or electrostatic doping—a capability not practically achievable in wider-bandgap TMDs. Devices requiring on-demand modulation between n-type semiconducting and semi-metallic transport states are uniquely enabled by this property. Source material requirements: high-purity MoTe₂ crystals (≥99.995%) with confirmed 2H phase [2].

High-Performance Hydrogen Evolution Electrocatalysis Requiring Pt-Competitive Overpotentials via 1T'-MoTe₂ Phase Engineering

Electrocatalyst development programs targeting sub-100 mV HER overpotentials in acidic media should evaluate 1T'-phase MoTe₂ nanosheets, which achieve η₁₀ = 73 mV and Tafel slope = 46.3 mV dec⁻¹ [3]—performance approaching Pt benchmarks and representing an 86% overpotential reduction versus pure MoS₂ [4]. This scenario is optimal when phase-controlled synthesis (solid-state reaction followed by exfoliation) is feasible. Note: hydrothermal synthesis routes may yield inferior MoTe₂ HER performance (η₁₀ = 283 mV) compared to similarly prepared MoSe₂ (η₁₀ = 208 mV) [5]; procurement must align synthesis method with target phase and morphology.

Platinum-Free Counter Electrodes for Cost-Sensitive Dye-Sensitized Solar Cell Manufacturing

DSSC manufacturers seeking to eliminate expensive platinum counter electrodes while maintaining high device efficiency should consider sputtering-CVD grown MoTe₂ thin films. MoTe₂ CEs achieve 7.25% PCE, representing 89% of Pt reference efficiency (8.15%) under standard AM 1.5 illumination [6]. This near-equivalent performance combined with earth-abundant composition (Mo: 27.32 wt%, Te: 72.68 wt%) [7] offers compelling cost-performance trade-off for large-area DSSC production. Procurement specification: MoTe₂ sputtering targets (purity ≥99.9%) for thin-film deposition on conductive glass substrates [8].

Decentralized Acidic Hydrogen Peroxide Electrosynthesis via 2H-MoTe₂ Zigzag-Edge Catalysis

Research programs focused on on-demand, decentralized H₂O₂ production in acidic media should evaluate liquid-exfoliated 2H-MoTe₂ nanoflakes, which achieve 93% Faradaic selectivity for the 2e⁻ ORR pathway with onset overpotential ~140 mV and mass activity 27 A g⁻¹ at 0.4 V [9]. This application leverages MoTe₂'s unique zigzag-edge binding energetics favoring HOO* intermediate stabilization over O* cleavage. Differentiation from HER-optimized 1T'-MoTe₂: this scenario specifically requires semiconducting 2H-phase material to achieve high 2e⁻ ORR selectivity [9].

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